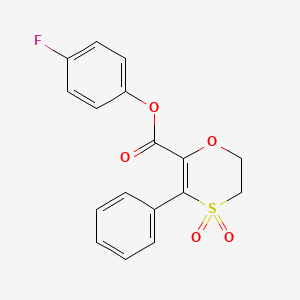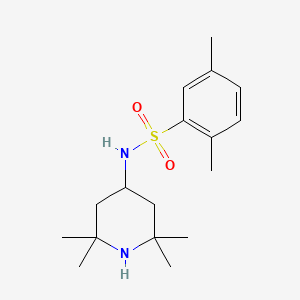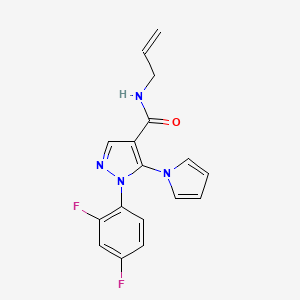![molecular formula C17H17N3O4 B15106108 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B15106108.png)
4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring bonded to a cyclopropyl-substituted isoindoline-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with a primary amine under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the isoindoline-1,3-dione moiety reacts with piperazine under basic conditions.
Formylation: The final step involves the formylation of the piperazine ring to introduce the carbaldehyde group, typically using formylating agents like formic acid or formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carboxylic acid.
Reduction: 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-methanol.
Substitution: Various N-substituted piperazine derivatives.
科学研究应用
4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
相似化合物的比较
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Similar in structure but lacks the cyclopropyl and carbaldehyde groups.
1-Piperazinecarboxylic acid, 4-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-, 1,1-dimethylethyl ester: Contains a piperazine ring and isoindoline-1,3-dione moiety but differs in the ester group.
Uniqueness
4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde is unique due to the presence of the cyclopropyl group and the carbaldehyde functionality, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for the development of novel therapeutic agents and advanced materials.
属性
分子式 |
C17H17N3O4 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
4-(2-cyclopropyl-1,3-dioxoisoindole-5-carbonyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C17H17N3O4/c21-10-18-5-7-19(8-6-18)15(22)11-1-4-13-14(9-11)17(24)20(16(13)23)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 |
InChI 键 |
SGKLOLMNDUYTJS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B15106035.png)
![N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine](/img/structure/B15106041.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15106043.png)
![(4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine](/img/structure/B15106045.png)

![Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B15106063.png)

![N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B15106071.png)
![1-Phenyl-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B15106091.png)

![N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15106096.png)
![9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15106097.png)

